(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is a chiral amino acid derivative that features an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions to form the imidazolidinone ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce simpler imidazolidinone compounds.
Scientific Research Applications
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and are used in various pharmaceutical applications.
Uniqueness
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific combination of an amino acid side chain and an imidazolidinone ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H9N3O4 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)/t3-/m0/s1 |
InChI Key |
UROMBTYUGMWQMT-VKHMYHEASA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(=O)NC(=O)N1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.